molecular formula C5H14Cl2N2 B138406 N-ethylazetidin-3-amine dihydrochloride CAS No. 149088-17-5

N-ethylazetidin-3-amine dihydrochloride

Cat. No.: B138406
CAS No.: 149088-17-5
M. Wt: 173.08 g/mol
InChI Key: IETLPNNWMHRUGS-UHFFFAOYSA-N
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Description

N-ethylazetidin-3-amine dihydrochloride: is a chemical compound with the molecular formula C5H14Cl2N2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethylazetidin-3-amine dihydrochloride typically involves the reaction of azetidine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. The resulting N-ethylazetidin-3-amine is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: N-ethylazetidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.

Major Products Formed:

    Oxidation: Formation of corresponding N-ethylazetidin-3-one.

    Reduction: Formation of N-ethylazetidin-3-amine.

    Substitution: Formation of various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

N-ethylazetidin-3-amine dihydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethylazetidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Azetidine: The parent compound, which lacks the ethyl group.

    N-methylazetidin-3-amine: A similar compound with a methyl group instead of an ethyl group.

    N-propylazetidin-3-amine: A compound with a propyl group.

Uniqueness: N-ethylazetidin-3-amine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the ethyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-ethylazetidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c1-2-7-5-3-6-4-5;;/h5-7H,2-4H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETLPNNWMHRUGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149088-17-5
Record name N-ethylazetidin-3-amine dihydrochloride
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